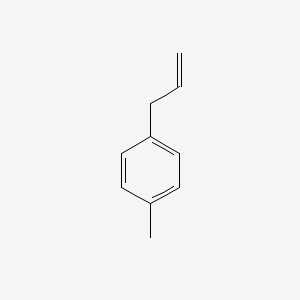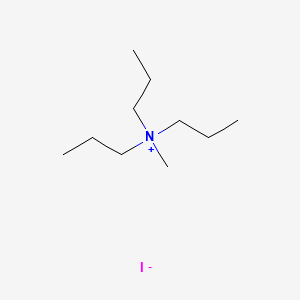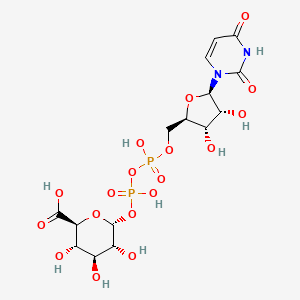
尿苷二磷酸葡萄糖醛酸
描述
UDP-α-D-葡萄糖醛酸是一种核苷二磷酸糖,作为多糖生物合成的葡萄糖醛酸来源。 它是抗坏血酸生物合成中的中间体(灵长类动物和豚鼠除外),并参与人体血红素降解过程 。 这种化合物在动物体内多种具有不同配基的葡糖醛酸苷形成过程中至关重要 .
科学研究应用
作用机制
UDP-α-D-葡萄糖醛酸通过作为参与多糖和糖胺聚糖合成的各种转移酶的底物发挥作用 。 该化合物被 UDP-葡萄糖 6-脱氢酶氧化产生 UDP-α-D-葡萄糖醛酸,然后被转移酶用于形成各种多糖和糖胺聚糖 。 这些多糖和糖胺聚糖对细胞外基质的结构完整性至关重要,并在细胞信号传导和粘附中起作用 .
类似化合物:
UDP-葡萄糖: UDP-α-D-葡萄糖醛酸的前体,参与糖原和糖胺聚糖的合成.
UDP-艾杜糖醛酸: UDP-α-D-葡萄糖醛酸的差向异构体,参与多糖的合成.
UDP-半乳糖醛酸: 另一种参与多糖合成的类似化合物.
独特性: UDP-α-D-葡萄糖醛酸因其在抗坏血酸生物合成中的作用及其在血红素降解过程中的参与而具有独特性 。 此外,其形成各种葡糖醛酸苷的能力使其对肝脏的解毒过程至关重要 .
生化分析
Biochemical Properties
Uridine diphosphate glucuronic acid is synthesized from uridine diphosphate glucose by the enzyme uridine diphosphate glucose 6-dehydrogenase, using nicotinamide adenine dinucleotide as a cofactor . This compound acts as a glycosyl donor in glycosyltransferase reactions, contributing to the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with various enzymes, including uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates, aiding in their solubility and excretion .
Cellular Effects
Uridine diphosphate glucuronic acid influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the detoxification of xenobiotics and endogenous compounds by converting them into more water-soluble forms for excretion . This process is vital for maintaining cellular homeostasis and protecting cells from toxic substances. Additionally, uridine diphosphate glucuronic acid is involved in the synthesis of extracellular matrix components, which are essential for cell structure and function .
Molecular Mechanism
At the molecular level, uridine diphosphate glucuronic acid exerts its effects through its role as a glycosyl donor. It binds to glycosyltransferases, facilitating the transfer of glucuronic acid to various substrates . This binding interaction is crucial for the conjugation of bilirubin, hormones, and drugs, enhancing their solubility and promoting their excretion . The activation or inhibition of specific enzymes by uridine diphosphate glucuronic acid can also lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of uridine diphosphate glucuronic acid can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that uridine diphosphate glucuronic acid can have sustained effects on cellular function, particularly in the context of detoxification and metabolism . Its stability and activity may decrease over extended periods, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of uridine diphosphate glucuronic acid in animal models are dose-dependent. At lower doses, it effectively enhances the detoxification of xenobiotics and endogenous compounds, promoting their excretion . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing harm .
Metabolic Pathways
Uridine diphosphate glucuronic acid is involved in several metabolic pathways, including the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with enzymes such as uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates . This process is essential for the detoxification of bilirubin and other substances, as well as the synthesis of extracellular matrix components . The metabolic flux and levels of metabolites can be significantly influenced by the availability and activity of uridine diphosphate glucuronic acid .
Transport and Distribution
Within cells and tissues, uridine diphosphate glucuronic acid is transported and distributed by specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The localization and accumulation of uridine diphosphate glucuronic acid can impact its activity and function, influencing processes such as detoxification and metabolism .
Subcellular Localization
Uridine diphosphate glucuronic acid is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of uridine diphosphate glucuronic acid is crucial for its role in glycosylation and detoxification processes, ensuring its availability where it is needed most .
准备方法
合成路线及反应条件: UDP-α-D-葡萄糖醛酸由 UDP-葡萄糖经 UDP-葡萄糖 6-脱氢酶催化,使用烟酰胺腺嘌呤二核苷酸作为辅因子合成 。该过程涉及 UDP-葡萄糖氧化为 UDP-葡萄糖醛酸。
工业生产方法: 利用表达超嗜热酶的完整细胞,已开发出一种高效的三步级联路线,用于从淀粉生产 UDP-α-D-葡萄糖醛酸 。 该方法将辅酶再生系统与 UDP-葡萄糖 6-脱氢酶的适当表达水平在单一菌株中耦合,使细胞能够满足烟酰胺腺嘌呤二核苷酸的需求,而无需添加外源烟酰胺腺嘌呤二核苷酸 .
化学反应分析
相似化合物的比较
UDP-glucose: A precursor to UDP-alpha-D-glucuronic acid, involved in the synthesis of glycogen and glycosaminoglycans.
UDP-iduronic acid: An epimer of UDP-alpha-D-glucuronic acid, involved in the synthesis of polysaccharides.
UDP-galacturonic acid: Another similar compound involved in the synthesis of polysaccharides.
Uniqueness: UDP-alpha-D-glucuronic acid is unique due to its role in the biosynthesis of ascorbic acid and its involvement in the heme degradation process . Additionally, its ability to form various glucosiduronides makes it essential for detoxification processes in the liver .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYANYHVCAPMJV-LXQIFKJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O18P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903961 | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2616-64-0 | |
| Record name | UDP-glucuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-alpha-D-glucuronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphate glucuronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



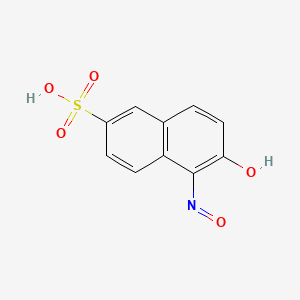
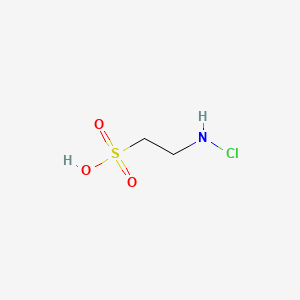
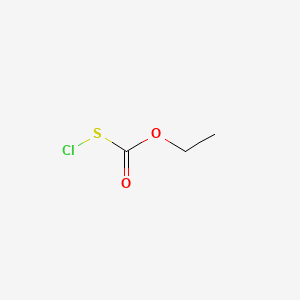
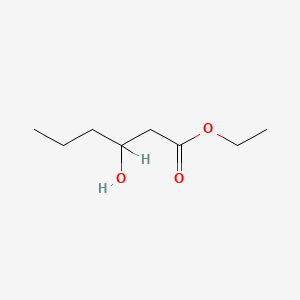



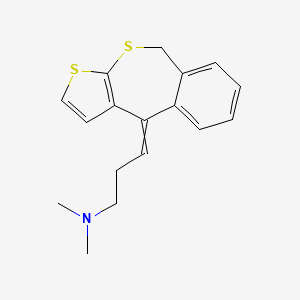
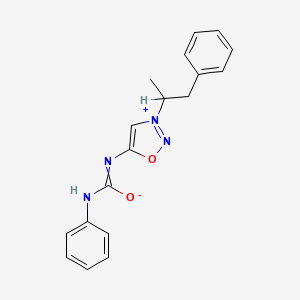
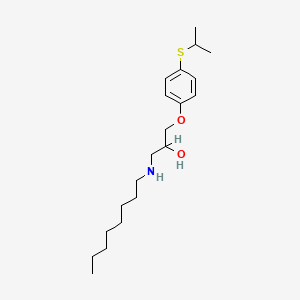
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)
